molecular formula C25H27ClN2O3 B13859581 2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide

2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide

Cat. No.: B13859581
M. Wt: 438.9 g/mol
InChI Key: XQTPCGDEYXTYJX-UHFFFAOYSA-N
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Description

2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-hydroxypropyl group, and a phenylmethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the Chloro-Hydroxypropyl Group: This step involves the use of a chlorinating agent such as thionyl chloride, followed by a hydrolysis reaction.

    Coupling with the Phenylmethoxyphenyl Group: This step can be performed using a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

Uniqueness

What sets 2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide apart is its complex structure, which provides a unique combination of functional groups

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

2-[benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H27ClN2O3/c26-15-23(29)17-28(16-20-7-3-1-4-8-20)18-25(30)27-22-11-13-24(14-12-22)31-19-21-9-5-2-6-10-21/h1-14,23,29H,15-19H2,(H,27,30)

InChI Key

XQTPCGDEYXTYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(CCl)O)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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